5-Bromobenzene-1,2,3-triol

Catalog No.
S769968
CAS No.
16492-75-4
M.F
C6H5BrO3
M. Wt
205.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromobenzene-1,2,3-triol

CAS Number

16492-75-4

Product Name

5-Bromobenzene-1,2,3-triol

IUPAC Name

5-bromobenzene-1,2,3-triol

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

InChI

InChI=1S/C6H5BrO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H

InChI Key

GZKWULQSPPFVMV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)Br

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)Br

The exact mass of the compound 5-Bromobenzene-1,2,3-triol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromobenzene-1,2,3-triol (CAS 16492-75-4), also known as 5-bromopyrogallol, is a highly versatile, symmetrically substituted halogenated building block [1]. Featuring a central pyrogallol core (three adjacent hydroxyl groups) and a strategically positioned bromine atom at the 5-position, it serves as a dual-functional precursor. The hydroxyl groups readily undergo exhaustive O-alkylation to form bulky, electron-rich aromatic systems, while the bromine atom provides a highly selective handle for metal-catalyzed cross-coupling reactions or lithium-halogen exchange [2]. This compound is primarily procured for the synthesis of advanced supramolecular architectures, including dendrimers, discotic liquid crystals, pyrogallolarenes, and water-soluble photodynamic therapy (PDT) agents, where precise regiocontrol and high functional group density are required.

Generic substitution with closely related analogs, such as 4-bromopyrogallol or 5-bromo-1,2,3-trimethoxybenzene, introduces significant synthetic and processability bottlenecks. Substituting with the 4-bromo regioisomer places the bulky bromine atom adjacent to the hydroxyl groups, creating steric hindrance that significantly depresses yields during exhaustive O-alkylation [1]. Conversely, attempting to use the methylated analog (5-bromo-1,2,3-trimethoxybenzene) as a starting material for custom etherification requires a harsh demethylation step using highly reactive, corrosive reagents like boron tribromide (BBr3) at cryogenic temperatures (-78 °C to -84 °C) [1]. Furthermore, utilizing unsubstituted pyrogallol and attempting direct late-stage halogenation typically fails due to the highly electron-rich nature of the ring, which leads to intractable mixtures of mono- and di-halogenated products [2]. Procuring 5-bromobenzene-1,2,3-triol directly bypasses these complex deprotection and purification hurdles, ensuring scalable and regiochemically pure material production.

Elimination of Cryogenic Deprotection Steps in Custom Alkylation

For the synthesis of custom 1,2,3-trialkoxybenzenes used in liquid crystals and dendrimers, starting with 5-bromobenzene-1,2,3-triol allows for direct, one-step Williamson etherification with long-chain alkyl bromides [1]. In contrast, utilizing the common baseline precursor 5-bromo-1,2,3-trimethoxybenzene necessitates a prior demethylation step using BBr3 in dichloromethane at -84 °C [1]. Direct alkylation of the free triol with 1-bromoundecane yields the target 5-bromo-1,2,3-tris(undecyloxy)benzene in up to 94% yield, bypassing the moisture-sensitive, low-temperature deprotection entirely [1].

Evidence DimensionSynthesis steps and required conditions for custom O-alkylation
Target Compound Data1 step (direct alkylation), standard heating (60 °C), up to 94% yield
Comparator Or Baseline5-Bromo-1,2,3-trimethoxybenzene (requires prior BBr3 demethylation at -84 °C)
Quantified DifferenceEliminates 1 cryogenic reaction step and avoids highly corrosive BBr3 handling
ConditionsWilliamson etherification with 1-bromoalkanes, K2CO3, DMF, 60 °C

Procuring the free triol dramatically simplifies process scale-up by removing the need for specialized cryogenic reactors and hazardous demethylating agents.

Steric Advantage in Exhaustive O-Alkylation Yields

The position of the bromine atom on the pyrogallol core significantly impacts the efficiency of exhaustive O-alkylation. When subjected to Williamson etherification with alkyl bromides, the symmetrical 5-bromobenzene-1,2,3-triol achieves high conversion, yielding 5-bromo-1,2,3-trisalkoxybenzenes in 80–94% yield [1]. In direct contrast, the regioisomer 4-bromopyrogallol (4-bromobenzene-1,2,3-triol) suffers from increased steric hindrance due to the ortho-relationship between the bromine and the adjacent hydroxyl group, limiting the yield of the corresponding 6-bromo-1,2,3-trisalkoxybenzenes to only 65–77% under identical conditions [1].

Evidence DimensionExhaustive O-alkylation yield
Target Compound Data80–94% yield (e.g., with nonyl or undecyl bromides)
Comparator Or Baseline4-Bromopyrogallol (65–77% yield)
Quantified Difference15–17% absolute increase in isolated yield
ConditionsWilliamson etherification with 1-bromoalkanes, K2CO3, DMF, 60 °C

The higher alkylation efficiency of the 5-bromo isomer reduces precursor waste and simplifies purification, making it the superior choice for synthesizing bulky supramolecular building blocks.

Regiocontrol in Cross-Coupling Precursor Synthesis

Synthesizing complex multi-aryl architectures requires precise regiocontrol, which is difficult to achieve via direct halogenation of electron-rich pyrogallols. Electrophilic halogenation of related electron-rich benzenes often yields difficult-to-separate mixtures of mono- and di-halogenated products [1]. 5-Bromobenzene-1,2,3-triol provides a pre-installed, regiochemically pure handle that can be smoothly converted into pinacol borolanes (e.g., 63% yield) or boronic acids via lithium-halogen exchange (n-BuLi at -78 °C) or Miyaura borylation, serving as an exact, single-isomer precursor for subsequent Suzuki cross-couplings [2].

Evidence DimensionRegiopurity of the cross-coupling handle
Target Compound Data100% regiochemical certainty at the 5-position for borylation
Comparator Or BaselineUnsubstituted pyrogallol (yields intractable mono/di-halogenated mixtures upon direct halogenation)
Quantified DifferenceComplete avoidance of regioisomer separation
ConditionsHalogen-lithium exchange followed by B(OMe)3 and pinacol transesterification

Procuring the pre-brominated 5-isomer guarantees a single reactive site for downstream metal-catalyzed couplings, essential for the reproducible manufacturing of monodisperse dendrimers and MOF linkers.

High-Density Solubilization for Photodynamic Therapy (PDT) Agents

For applications requiring high aqueous solubility, such as photodynamic therapy (PDT) agents or water-soluble cruciform sensors, the density of hydrophilic groups is critical. Coupling 5-bromobenzene-1,2,3-triol derivatives to porphyrin cores allows the attachment of three adjacent solubilizing chains (e.g., oligoethylene glycols or ionic groups) per aromatic ring [1]. This 3:1 functionalization ratio significantly outperforms standard bromophenol baselines, which only permit a 1:1 ratio, thereby failing to provide sufficient water solubility for physiological applications without additional hydrophilic solubilizers [1].

Evidence DimensionHydrophilic chain density per cross-coupling node
Target Compound Data3 hydroxyl attachment points per bromine handle
Comparator Or BaselineStandard bromophenols (1 attachment point per bromine handle)
Quantified Difference3-fold increase in solubilizing group density
ConditionsSuzuki coupling of the boronate derivative to 5,15-dibromo-10,20-diphenylporphyrin

The triol core is essential for engineering highly water-soluble therapeutic agents and sensors, enabling efficacy in aqueous biological environments without the need for toxic co-solvents.

Synthesis of Discotic Liquid Crystals

As a core building block for 5-bromo-1,2,3-trialkoxybenzenes, it enables the high-yield attachment of long alkyl chains necessary for inducing columnar mesophases in liquid crystalline materials [1].

Monodisperse Dendrimer Manufacturing

The precise 5-bromo handle allows for clean Suzuki cross-couplings or etherifications, facilitating the iterative, defect-free growth of poly(benzyl ether) or pyridine-cored dendritic ligands [2].

Water-Soluble Porphyrins for Photodynamic Therapy (PDT)

The three adjacent hydroxyl groups provide an ideal scaffold for attaching multiple ionic or PEGylated chains, producing highly water-soluble porphyrin photosensitizers that generate reactive oxygen species in hypoxic tumor environments[3].

Pyrogallolarene and Supramolecular Capsule Assembly

Serves as a functionalized monomer for condensation reactions with aldehydes, yielding brominated pyrogallolarenes that can be further modified via cross-coupling to create tailored supramolecular host-guest systems [1].

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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